molecular formula C3H5NOS B15125428 2-Isothiocyanatoethan-1-ol CAS No. 84381-52-2

2-Isothiocyanatoethan-1-ol

Cat. No.: B15125428
CAS No.: 84381-52-2
M. Wt: 103.15 g/mol
InChI Key: WTHLISBAOFHRDW-UHFFFAOYSA-N
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Description

2-Isothiocyanatoethan-1-ol is an organic compound characterized by the presence of both an isothiocyanate group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with thiophosgene under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more sustainable methods. For instance, the reaction of 2-aminoethanol with carbon disulfide in the presence of a base, followed by oxidation, can yield the desired product. This method is preferred due to its lower environmental impact and reduced use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatoethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Thioureas.

    Substitution: Ethers and esters.

Scientific Research Applications

2-Isothiocyanatoethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a precursor for drugs targeting specific enzymes and pathways.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isothiocyanatoethan-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • Allyl Isothiocyanate
  • Benzyl Isothiocyanate
  • Phenyl Isothiocyanate
  • Sulforaphane

Comparison: 2-Isothiocyanatoethan-1-ol is unique due to the presence of both an isothiocyanate group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions compared to other isothiocyanates. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-isothiocyanatoethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c5-2-1-4-3-6/h5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHLISBAOFHRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617943
Record name 2-Isothiocyanatoethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84381-52-2
Record name 2-Isothiocyanatoethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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